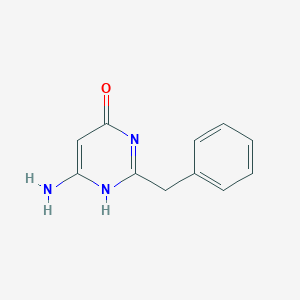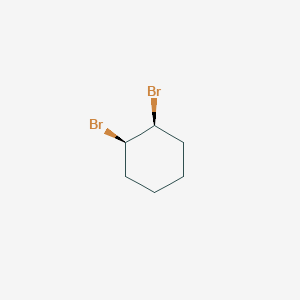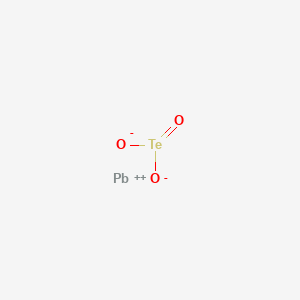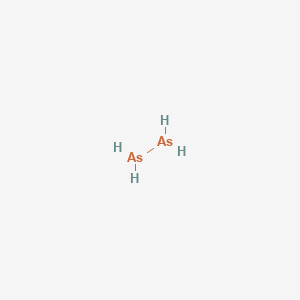
5,5-Dimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylundecane is a hydrocarbon that is commonly used in scientific research due to its unique chemical properties. This compound is a branched alkane with a molecular formula of C13H28, and it is often synthesized using a variety of methods.
作用機序
The mechanism of action of 5,5-Dimethylundecane is not fully understood. However, it is thought that this compound acts as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is known that this compound is metabolized in the liver and excreted in the urine. In addition, this compound has been shown to have low acute toxicity in animal studies.
実験室実験の利点と制限
One advantage of using 5,5-Dimethylundecane in lab experiments is its unique chemical properties, which make it a useful standard for gas chromatography and a model compound for the study of hydrocarbon oxidation and combustion. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
将来の方向性
There are many future directions for the study of 5,5-Dimethylundecane. One area of interest is the study of the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Another area of interest is the development of new synthesis methods for this compound, which could lead to improved yields and reduced costs. Finally, the use of this compound as a model compound for the study of hydrocarbon oxidation and combustion could lead to the development of new technologies for the efficient and clean burning of hydrocarbon fuels.
合成法
5,5-Dimethylundecane can be synthesized using a variety of methods, including the Grignard reaction, the Wurtz reaction, and the Friedel-Crafts alkylation reaction. In the Grignard reaction, 1-bromo-5,5-dimethylundecane is reacted with magnesium to form the Grignard reagent, which is then reacted with an alkyl halide to form this compound. In the Wurtz reaction, 1-bromo-5,5-dimethylundecane is reacted with sodium to form the sodium salt, which is then reacted with an alkyl halide to form this compound. In the Friedel-Crafts alkylation reaction, 1-bromo-5,5-dimethylundecane is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form this compound.
科学的研究の応用
5,5-Dimethylundecane is commonly used in scientific research as a solvent and as a standard for gas chromatography. This compound is also used as a reference material for the analysis of diesel fuel and other hydrocarbon mixtures. In addition, this compound is used as a model compound for the study of hydrocarbon oxidation and combustion.
特性
CAS番号 |
17312-73-1 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChIキー |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
正規SMILES |
CCCCCCC(C)(C)CCCC |
その他のCAS番号 |
17312-73-1 |
同義語 |
5,5-Dimethylundecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



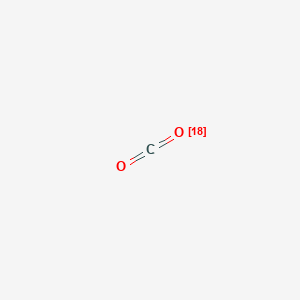

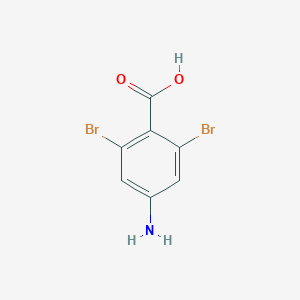




![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
